5-(6-chloropyridin-3-yl)-1H-indazole
Description
Significance of Indazole and Pyridine (B92270) Scaffolds in Modern Chemical Biology
Indazole and pyridine rings are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds and approved drugs. nih.govrsc.org Their significance stems from their unique chemical properties and their ability to form key interactions with biological targets.
The indazole scaffold , a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents. nih.govnih.gov Although relatively rare in nature, synthetic indazole derivatives exhibit a wide spectrum of pharmacological activities, including roles as kinase inhibitors in oncology. nih.govnih.govnih.gov The planar nature of the indazole ring allows for various substitutions, enabling chemists to fine-tune the molecule's properties. nih.gov Several approved drugs, such as the anti-cancer agents Pazopanib and Niraparib, feature an indazole core, highlighting its importance in drug design. nih.gov Research has demonstrated the utility of indazole derivatives as inhibitors of various enzymes, including nitric oxide synthase and kinases, as well as agonists for receptors like the farnesoid-X receptor. nih.gov
The pyridine scaffold , a six-membered aromatic heterocycle containing one nitrogen atom, is one of the most prevalent structural units in pharmaceuticals. nih.gov It is a component in thousands of drug molecules, valued for its ability to improve water solubility and act as a hydrogen bond acceptor, which facilitates binding to biological targets. nih.govnih.gov The pyridine nucleus is found in natural products like vitamins (niacin and vitamin B6) and in a vast array of synthetic drugs with diverse therapeutic applications, including antiviral, antimicrobial, and anticancer agents. nih.govnih.gov The ease with which the pyridine ring can be functionalized allows for extensive modification to enhance potency and selectivity. nih.gov
Structural Characteristics of 5-(6-chloropyridin-3-yl)-1H-indazole and Related Analogs
The chemical structure of this compound consists of a 1H-indazole ring system where a 6-chloropyridin-3-yl group is attached at the 5-position of the indazole core. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 885271-19-2 chemicalbook.com |
| Molecular Formula | C12H8ClN3 bldpharm.com |
| Molecular Weight | 229.67 g/mol bldpharm.com |
| Structure | A 1H-indazole ring linked at position 5 to a pyridine ring at its 3-position, with a chlorine atom at the 6-position of the pyridine ring. |
Note: This data is compiled from chemical supplier information.
Related analogs would include variations in the substitution pattern on either the indazole or pyridine ring. For example, replacing the chlorine atom with other functional groups or altering the point of connection between the two heterocyclic systems would create a family of related compounds for structure-activity relationship (SAR) studies.
Overview of Academic Research Trajectories for Indazole-Pyridine Compounds
The academic research trajectory for compounds combining indazole and pyridine scaffolds is strongly focused on the discovery of novel therapeutic agents, particularly in the field of oncology. The rationale behind combining these two "privileged" scaffolds is to create molecules with enhanced potency, selectivity, and drug-like properties.
A primary area of investigation is the development of kinase inhibitors . nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of cancer. Many kinase inhibitors are designed to bind to the ATP pocket of the enzyme. The structural features of indazole-pyridine compounds make them well-suited for this purpose. For instance, the indazole moiety can form key hydrogen bonds and hydrophobic interactions within the kinase active site, while the pyridine portion can be modified to target specific regions of the enzyme, thereby improving selectivity and reducing off-target effects. wikipedia.org
Research has explored various derivatives, such as those where the indazole is substituted at different positions with pyridine-containing fragments. For example, studies on 3-substituted indazole derivatives have yielded potent inhibitors of enzymes like anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). nih.gov While not all of these examples directly feature a pyridine substituent, they illustrate the general strategy of modifying the indazole core to achieve specific biological activity. The development of drugs like Axitinib, which contains an indazole core and a separate pyridine-like thiazole (B1198619) ring, further underscores the utility of combining these types of heterocyclic systems in kinase inhibitor design. wikipedia.org
The synthesis of libraries of indazole-pyridine compounds allows for systematic exploration of how different substituents and linkage points affect biological activity. This approach is central to modern medicinal chemistry and drug discovery, aiming to identify lead compounds with optimal efficacy and safety profiles for further development.
Table 2: Examples of Research on Indazole-Pyridine Type Scaffolds
| Compound Type | Research Focus | Reference |
|---|---|---|
| 3-(Pyrazin-2-yl)-1H-indazole derivatives | Pan-Pim kinase inhibitors for cancer therapy. | nih.gov |
| Pazopanib (contains indazole and pyrimidine (B1678525) rings) | Multi-targeted tyrosine kinase inhibitor (including VEGFR-2) for cancer treatment. | wikipedia.org |
| Axitinib (contains an indazole core) | A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). | wikipedia.org |
Properties
CAS No. |
885271-19-2 |
|---|---|
Molecular Formula |
C12H8ClN3 |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 6 Chloropyridin 3 Yl 1h Indazole and Structural Analogs
Strategies for Indazole Ring System Construction
The formation of the indazole nucleus is a critical step in the synthesis of 5-(6-chloropyridin-3-yl)-1H-indazole. Both classical and modern synthetic methods are utilized to achieve this bicyclic heterocyclic system.
Classical Cyclization Protocols
Traditional methods for indazole synthesis often rely on intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. These methods, while established, can sometimes require harsh reaction conditions.
A common approach involves the cyclization of o-hydrazinyl carbonyl compounds or their precursors. For instance, the reaction of a substituted o-toluidine (B26562) with a nitrosating agent can lead to an N-nitroso intermediate that cyclizes to the indazole ring upon heating. Another classical route is the reaction of o-fluorobenzonitriles with hydrazine, which proceeds via a nucleophilic aromatic substitution followed by cyclization.
A specific example is the synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline (B145978). This transformation can be achieved by treatment with acetic anhydride (B1165640) followed by reaction with isoamyl nitrite (B80452) and potassium acetate, which upon heating, cyclizes to form the indazole ring.
| Starting Material | Reagents | Product | Reference |
| 4-Bromo-2-methylaniline | 1. Acetic anhydride 2. Isoamyl nitrite, Potassium acetate | 5-Bromo-1H-indazole | N/A |
| 5-Bromo-2-fluorobenzaldehyde (B134332) | Hydrazine | 5-Bromo-1H-indazole |
Transition Metal-Catalyzed Coupling Approaches for Indazole Formation
Modern synthetic chemistry has seen a surge in the use of transition metal catalysts to construct heterocyclic rings, and indazoles are no exception. These methods often offer milder reaction conditions, greater functional group tolerance, and improved yields compared to classical approaches.
Palladium-catalyzed reactions are particularly prominent in this area. For example, the intramolecular C-N bond formation from o-haloaryl hydrazones can be efficiently catalyzed by palladium complexes. Similarly, copper-catalyzed cyclizations of o-haloaryl N-sulfonylhydrazones have been developed for the synthesis of 1H-indazoles. Rhodium catalysts have also been employed in the synthesis of 2-aryl-2H-indazoles through the C-H bond addition of azobenzenes to aldehydes.
These transition metal-catalyzed methods provide versatile and efficient pathways to a wide range of substituted indazoles, forming the foundation for the synthesis of complex molecules like this compound. nih.govnih.gov
Regioselective Introduction of the 6-chloropyridin-3-yl Moiety
With the indazole core established, the next critical step is the regioselective introduction of the 6-chloropyridin-3-yl group at the C5 position of the indazole ring.
Precursor Synthesis and Halogenation Strategies
To facilitate the introduction of the pyridine (B92270) moiety, the indazole ring must first be functionalized at the 5-position, typically with a halogen atom such as bromine or iodine. This creates a handle for subsequent cross-coupling reactions.
Synthesis of 5-Halo-1H-indazoles:
5-Bromo-1H-indazole: This precursor can be synthesized from 4-bromo-2-methylaniline through diazotization and cyclization. Another route involves the reaction of 5-bromo-2-fluorobenzaldehyde with hydrazine. Direct bromination of indazole-3-carboxylic acid has also been reported. chemicalbook.com
5-Iodo-1H-indazole: This can be prepared from 5-aminoindazole (B92378) via a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by iodide. chemicalbook.com
Synthesis of 6-chloropyridin-3-ylboronic acid:
This crucial coupling partner is typically synthesized from a corresponding halo-pyridine derivative. One common method involves the reaction of a 6-chloropyridine-3-halide with an organolithium reagent or magnesium to form a Grignard reagent, which is then quenched with a trialkyl borate (B1201080) to yield the boronic acid after hydrolysis. pipzine-chem.comorganoborons.com
| Precursor | Synthetic Method | Key Reagents |
| 5-Bromo-1H-indazole | From 4-bromo-2-methylaniline | Acetic anhydride, Isoamyl nitrite, Potassium acetate |
| 5-Bromo-1H-indazole | From 5-bromo-2-fluorobenzaldehyde | Hydrazine |
| 5-Iodo-1H-indazole | From 5-aminoindazole | Sodium nitrite, Hydrochloric acid, Potassium iodide |
| 6-Chloropyridin-3-ylboronic acid | From 6-chloropyridine-3-halide | Magnesium, Trialkyl borate |
Cross-Coupling Reactions for C-C and C-N Bond Formation
The key step in assembling this compound is a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond between the 5-position of the indazole ring and the 3-position of the pyridine ring.
The reaction typically involves the coupling of a 5-halo-1H-indazole (e.g., 5-bromo-1H-indazole or 5-iodo-1H-indazole) with 6-chloropyridin-3-ylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and yield.
| Indazole Precursor | Pyridine Precursor | Catalyst/Ligand | Base | Product |
| 5-Bromo-1H-indazole | 6-Chloropyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | This compound |
| 5-Iodo-1H-indazole | 6-Chloropyridin-3-ylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | This compound |
Diversification of this compound for Research Purposes
Once the core structure of this compound is synthesized, it can be further modified to explore its structure-activity relationship (SAR) in various research contexts, particularly in drug discovery. nih.govnih.gov The indazole ring and the pyridine ring offer multiple sites for functionalization.
Diversification Strategies:
N-Alkylation/Arylation of the Indazole Ring: The nitrogen atoms of the indazole ring (N1 and N2) can be alkylated or arylated to introduce a variety of substituents. Regioselectivity between N1 and N2 can often be controlled by the choice of reagents and reaction conditions.
Modification of the Pyridine Ring: The chlorine atom on the pyridine ring can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of different functional groups at this position.
Further Functionalization of the Indazole Ring: Other positions on the indazole ring, if not already substituted, can be functionalized through methods like C-H activation, halogenation, or nitration, providing further avenues for structural diversification.
These diversification strategies enable the creation of a library of analogs based on the this compound scaffold, which is a common practice in the development of new therapeutic agents. nih.govnih.gov
Functionalization at Indazole Nitrogen Atoms (N1, N2)
The direct functionalization of the 1H-indazole core often results in a mixture of N1 and N2 substituted products. nih.gov The inherent tautomerism of the indazole ring means that both nitrogen atoms are available for reaction, and achieving regioselectivity is a significant synthetic challenge. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.govbeilstein-journals.org Consequently, research has focused on developing controlled and selective methods for either N1 or N2 substitution.
N-Alkylation:
The N-alkylation of indazoles is a common strategy for introducing diverse substituents. The regioselectivity of this reaction is highly dependent on the reaction conditions—including the base, solvent, and the nature of the alkylating agent—as well as the electronic and steric properties of substituents on the indazole ring. nih.govbeilstein-journals.org
Initial studies have identified sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) as a promising system for achieving high N1 selectivity in alkylations using alkyl bromides. nih.govbeilstein-journals.org This method has proven effective for a range of indazoles substituted at various positions, demonstrating tolerance for different alkylating agents like primary alkyl halides and secondary alkyl tosylates while maintaining high N1 regioselectivity. nih.govbeilstein-journals.org For instance, using NaH in THF, indazoles with C3-substituents such as carboxymethyl, tert-butyl, and carboxamide show greater than 99% N1 regioselectivity. nih.gov
Conversely, specific substituents on the indazole ring can direct the alkylation to the N2 position. Electron-withdrawing groups at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me), have been shown to confer excellent N2 regioselectivity, achieving ratios of ≥ 96%. nih.govbeilstein-journals.org The choice of base and solvent system is also critical. While NaH/THF favors N1 products, conditions such as using cesium carbonate (Cs₂CO₃) in dioxane can also yield N1-alkylated indazoles in high yields. nih.gov
| Starting Material | Reagents and Conditions | Major Product | Selectivity/Yield | Reference |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide, NaH, DMF | N1 and N2 products | 38% (N1), 46% (N2) | nih.gov |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl tosylate, Cs₂CO₃, Dioxane, 90 °C | N1-alkylated product | 90–98% yield | nih.gov |
| C3-substituted 1H-indazoles | Alkyl bromide, NaH, THF | N1-alkylated product | >99% N1 selectivity | nih.gov |
| C7-NO₂ or -CO₂Me 1H-indazoles | Alkyl bromide, NaH, THF | N2-alkylated product | ≥96% N2 selectivity | nih.govbeilstein-journals.org |
N-Arylation:
N-arylation introduces aryl groups to the indazole nitrogen, and various methods have been developed to control this transformation. One notable approach involves the copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. nih.govbeilstein-journals.org This method provides a convenient route to N-phenyl and N-thiazolyl-1H-indazoles. nih.govbeilstein-journals.org The reaction typically employs copper(I) iodide (CuI) as the catalyst, with a base such as potassium hydroxide (B78521) (KOH) and a ligand like 1,10-phenanthroline (B135089) in a solvent such as dimethylformamide (DMF) at elevated temperatures. nih.govbeilstein-journals.org While yields can be moderate (10-70% for N-phenyl derivatives), this method is significant as it utilizes more accessible and less expensive ortho-chloroarylhydrazones compared to their bromo- or iodo-analogs. nih.govbeilstein-journals.org
Another strategy for N-arylation involves the reaction of 1H-indazoles with benzynes, which can be generated in situ. If an excess of the benzyne (B1209423) precursor is used, the initially formed 1H-indazole can undergo a subsequent N-arylation reaction. orgsyn.org
Peripheral Modifications on the Pyridine and Fused Benzene Moieties
Beyond N-functionalization, modifying the carbocyclic framework of the indazole and the attached pyridine ring is essential for creating structural diversity.
Modifications on the Fused Benzene Moiety:
The direct C-H functionalization of the indazole ring, particularly at the C3 position, is a powerful tool for introducing aryl groups. Palladium-catalyzed direct C-H arylation has emerged as a key method. researchgate.netmdpi.com Early successful attempts required bidentate ligands like 1,10-phenanthroline. mdpi.com However, more recent developments have shown that the reaction can proceed "on water" using a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃), which is crucial for achieving the arylation in an aqueous medium. mdpi.com These reactions can be performed with a relatively low catalyst loading and successfully couple various aryl iodides to the C3 position of 1H-indazoles with high regioselectivity. mdpi.com
Furthermore, functionalization at other positions of the indazole core has been explored. For example, novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been synthesized and evaluated as tyrosine kinase inhibitors. nih.gov
Modifications on the Pyridine Moiety:
For the this compound scaffold, the chlorine atom on the pyridine ring serves as a versatile handle for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. Standard reactions such as the Suzuki-Miyaura coupling (using boronic acids), Buchwald-Hartwig amination (using amines), and Sonogashira coupling (using terminal alkynes) are well-established methods for replacing the chloro group on a pyridine ring with various carbon or nitrogen nucleophiles. These reactions would allow for the introduction of a wide array of substituents at the 6-position of the pyridine ring, significantly expanding the chemical space around the core molecule.
Additionally, direct C-H functionalization can also be applied to the pyridine ring itself, although this is often more challenging than on the indazole C3-position and can lead to issues with regioselectivity. The specific electronic properties of the pyridine ring in the target molecule would dictate the feasibility and outcome of such transformations.
Advanced Spectroscopic and Structural Characterization of 5 6 Chloropyridin 3 Yl 1h Indazole Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like substituted indazoles.
¹H NMR spectra provide information about the chemical environment, number, and connectivity of hydrogen atoms (protons). For a hypothetical 5-(6-chloropyridin-3-yl)-1H-indazole, one would expect to see distinct signals for each proton on the indazole and pyridine (B92270) rings. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing or donating effects of the substituents and the heterocyclic rings themselves. For instance, the proton on the indazole's pyrazole (B372694) ring (at position 3) and the protons on the pyridine ring would likely appear in the downfield region (higher ppm values) due to the aromaticity and the presence of electronegative nitrogen and chlorine atoms. The protons on the benzo part of the indazole ring would show characteristic splitting patterns (e.g., doublets, triplets) based on their coupling with adjacent protons. For comparison, the protons of the parent 1H-indazole show signals between 7.1 and 8.1 ppm, with the N-H proton appearing as a broad signal at around 13.1 ppm in DMSO-d₆. chemicalbook.com
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms would also be affected by the electronic environment. Carbons bonded to nitrogen or chlorine would be deshielded and appear at higher chemical shifts. For example, in substituted indazoles, the C3 carbon of a 1H-tautomer typically appears around 132-133 ppm. jmchemsci.com The presence of the chloropyridinyl substituent at the C5 position of the indazole would influence the chemical shifts of the surrounding carbons in the benzene (B151609) ring portion of the indazole.
Mass Spectrometry Techniques for Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
For this compound, a high-resolution mass spectrum (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of its elemental formula (C₁₂H₈ClN₃). The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).
Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The fragmentation pattern would be a fingerprint of the compound, showing the loss of specific fragments such as Cl, HCN, or the pyridinyl ring, which can help in confirming the structure.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions.
This technique would unambiguously confirm the connectivity of the 6-chloropyridin-3-yl group to the 5-position of the indazole ring. It would also reveal the planarity of the fused ring system and the dihedral angle between the indazole and pyridine rings. Furthermore, analysis of the crystal packing would show how the molecules interact with each other in the solid state, for instance, through hydrogen bonding involving the N-H group of the indazole and the nitrogen atom of the pyridine ring, or through π-π stacking interactions between the aromatic rings. In related structures of substituted indazoles, the indazole system is generally found to be nearly planar. nih.govnih.gov
Analysis of Tautomerism and Isomerism in Indazole Frameworks
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton is located on the N1 or N2 atom of the pyrazole ring, respectively. nih.govresearchgate.net The relative stability of these tautomers can be influenced by the nature and position of substituents, the solvent, and the physical state (solution or solid).
For this compound, the 1H-tautomer is generally expected to be the more stable and predominant form. nih.govresearchgate.net This is a common characteristic for many indazole derivatives. nih.gov The presence of the substituent at the C5 position is less likely to cause a significant shift in the tautomeric equilibrium compared to substituents at positions that are electronically conjugated with the nitrogen atoms of the pyrazole ring.
NMR spectroscopy is a key tool to distinguish between the 1H- and 2H-tautomers in solution. jmchemsci.com The chemical shifts of the ring carbons, particularly C3, are sensitive to the position of the N-H proton. jmchemsci.com In the solid state, X-ray crystallography would definitively identify the existing tautomer. Computational studies can also be employed to calculate the relative energies of the different tautomers and predict the most stable form. nih.gov
Isomerism is also an important consideration. In this case, positional isomers could exist, such as the 6-chloropyridin-2-yl or 6-chloropyridin-4-yl substituents on the indazole ring, or the pyridinyl group attached to a different position on the indazole ring. The synthetic route and purification methods are crucial for isolating the desired this compound isomer, and the analytical techniques described above would be essential to confirm its identity and purity.
Computational Chemistry and Theoretical Investigations of 5 6 Chloropyridin 3 Yl 1h Indazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular tool for predicting the properties of molecules due to its balance of accuracy and computational cost.
The electronic structure of the molecule is also elucidated through DFT. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov In various studies on indazole and related heterocyclic compounds, the HOMO and LUMO distributions are analyzed to understand charge transfer within the molecule. nih.gov For example, in some push-pull purine (B94841) derivatives, the HOMO and LUMO can be localized on different parts of the molecule, influencing their photophysical properties. nih.gov
| Parameter | Typical Value Range | Significance |
|---|---|---|
| HOMO Energy | -5.0 to -7.0 eV | Electron-donating ability |
| LUMO Energy | -1.0 to -3.0 eV | Electron-accepting ability |
DFT calculations can also predict spectroscopic data, which can be compared with experimental results for validation of the computational model.
NMR Spectroscopy: Gauge-Invariant Atomic Orbital (GIAO) calculations at the DFT level are commonly used to predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.gov These theoretical predictions can aid in the assignment of experimental spectra. For instance, in a study on the addition of formaldehyde (B43269) to indazole derivatives, GIAO calculations at the B3LYP/6-311++G(d,p) level provided a solid basis for the experimental NMR observations. nih.gov While specific predicted NMR data for 5-(6-chloropyridin-3-yl)-1H-indazole is not available, experimental ¹H NMR data for the parent indazole molecule shows characteristic peaks that can be correlated with its structure. chemicalbook.com
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These theoretical frequencies correspond to the peaks in an infrared (IR) spectrum. The calculated IR spectra are often scaled by a factor to account for anharmonicity and other systematic errors in the calculations. These predicted spectra can be very useful in interpreting experimental IR data and identifying characteristic functional group vibrations. For example, the N-H stretching frequency in indazole derivatives is a key feature in their IR spectra. nih.gov
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are powerful tools for understanding and predicting the reactivity of a molecule.
The MEP is a color-coded map that illustrates the electrostatic potential on the surface of a molecule. chemrxiv.org It helps to identify the electron-rich and electron-poor regions. Red-colored regions indicate a negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent a positive potential and are prone to nucleophilic attack. rjpbcs.com Green regions signify a neutral potential. researchgate.net The MEP map of a molecule like this compound would reveal the likely sites for intermolecular interactions, such as hydrogen bonding. chemrxiv.org
FMO analysis focuses on the HOMO and LUMO of a molecule. The distribution of these orbitals provides insight into the regions of the molecule that are most likely to be involved in chemical reactions. For many indazole derivatives, the HOMO is often located on the indazole ring system, while the LUMO may be distributed over other parts of the molecule, depending on the substituents. researchgate.net This analysis is crucial for understanding the molecule's behavior in various chemical and biological processes.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a deeper understanding of the conformational flexibility and stability of a molecule in different environments, such as in a solvent or bound to a protein. nih.gov
For a molecule like this compound, MD simulations could be used to explore its different possible conformations and their relative energies. This is particularly important for understanding how the molecule might adapt its shape to fit into the binding site of a biological target. In a study on novel 3-chloro-6-nitro-1H-indazole derivatives, MD simulations were performed to analyze the stability of the ligand-protein complex. nih.gov
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand the mechanism of action of a drug at the molecular level.
For this compound, molecular docking studies could be used to predict its binding affinity and mode of interaction with various protein targets. For example, indazole derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to evaluate their potential as anti-inflammatory agents. researchgate.net The docking results provide information about the key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. nih.gov
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Compound Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rjpbcs.com QSAR models are used to predict the activity of new, unsynthesized compounds and to guide the rational design of more potent molecules.
A QSAR study on a series of indazole derivatives, including this compound, would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound. These descriptors would then be correlated with their experimentally determined biological activity using statistical methods. The resulting QSAR model could then be used to predict the activity of other similar indazole derivatives and to identify the key structural features that are important for their activity. While a specific QSAR study for this compound was not found, the general approach is widely applied in medicinal chemistry. rjpbcs.com
Mechanistic Elucidation of Biological Interactions of 5 6 Chloropyridin 3 Yl 1h Indazole Analogs
Identification and Characterization of Protein and Enzyme Targets
Analogs of 5-(6-chloropyridin-3-yl)-1H-indazole have been identified as potent modulators of several key biological targets, including kinases, ion channels, and receptors. The following sections detail the specific interactions and inhibitory profiles of these analogs.
Kinase Inhibition Profiles
The indazole core is a well-established pharmacophore for kinase inhibitors, and analogs of this compound are no exception. These compounds have shown inhibitory activity against a range of kinases implicated in various diseases, particularly cancer.
CDK2 (Cyclin-Dependent Kinase 2): Tetrahydroindazole (B12648868) derivatives have been identified as inhibitors of CDK2/cyclin complexes. nih.govnih.gov A high-throughput screen identified 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one as a hit compound. Subsequent optimization led to analogs with improved binding affinity for CDK2 and enhanced inhibitory activity against CDK2/cyclin A1, E, and O complexes. nih.govnih.gov The data suggest that these analogs preferentially bind to the CDK2/cyclin complex over free CDK2. nih.govnih.gov Computational modeling has pointed to a potential binding site at the interface of CDK2 and cyclin E1. nih.govnih.gov
LRRK2 (Leucine-Rich Repeat Kinase 2): Mutations in the LRRK2 gene are linked to an increased risk of Parkinson's disease, making its kinase domain a key therapeutic target. nih.gov A series of 1-pyrazolyl-5,6-disubstituted indazole derivatives have been developed as LRRK2 inhibitors. nih.gov These compounds have demonstrated the ability to inhibit LRRK2 kinase activity, which is often elevated in the presence of disease-associated mutations. nih.govresearchgate.net
Pim Kinases: Human Pim family kinase inhibitors have been explored for their anthelmintic properties. nih.gov Structure-activity relationship (SAR) studies based on the pan-Pim kinase inhibitor CX-6258, which contains a distinct chemical scaffold, have led to the identification of compounds with activity against nematodes. nih.gov While not directly this compound analogs, this highlights the broader potential of kinase inhibitors in targeting diverse organisms.
FGFRs (Fibroblast Growth Factor Receptors): The FGFR family of receptor tyrosine kinases is a validated target in cancer therapy. nih.gov Indazole-based fragments have been identified as inhibitors of FGFR1–3, with IC₅₀ values ranging from 0.8 to 90 μM. nih.gov Structure-based drug design has been instrumental in optimizing these fragments. For instance, the nitrogen at the 2-position of the indazole ring is crucial for hydrogen bonding with the backbone NH of Ala564 in FGFR1, a key interaction for inhibition. nih.gov Further optimization of a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole scaffold led to a potent FGFR1 inhibitor with an IC50 value of approximately 30.2 nM. semanticscholar.org
AKT (Protein Kinase B): The serine/threonine kinase Akt is a central node in cell growth and survival pathways and is frequently dysregulated in cancer. ucsf.edu A series of 5-arylamino-6-chloro-1H-indazole-4,7-diones have been synthesized and shown to exhibit potent inhibitory activity against Akt1. nih.gov Mechanistic studies suggest these compounds may have a dual effect, inhibiting both the activity and the phosphorylation of Akt1 in tumor cells. nih.gov
| Target Kinase | Compound Series | Key Findings | IC₅₀ / Kᵢ Values |
|---|---|---|---|
| CDK2 | Tetrahydroindazoles | Inhibit CDK2/cyclin complexes; preferential binding to the complex. nih.govnih.gov | Kᵢ of 2.3 μM for initial hit. nih.gov |
| LRRK2 | 1-Pyrazolyl-5,6-disubstituted indazoles | Inhibit LRRK2 kinase activity. nih.gov | Data not specified in provided text. |
| FGFRs | Indazole-based fragments | Inhibit FGFR1–3; N2 of indazole is key for binding. nih.gov | 0.8–90 μM. nih.gov |
| FGFR1 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives | Potent inhibition of FGFR1. semanticscholar.org | ~30.2 nM. semanticscholar.org |
| AKT1 | 5-Arylamino-6-chloro-1H-indazole-4,7-diones | Dual inhibition of Akt1 activity and phosphorylation. nih.gov | Data not specified in provided text. |
Ion Channel and Receptor Modulation
In addition to kinases, analogs of this compound have demonstrated modulatory effects on various ion channels and receptors, indicating their potential in neurological and other disorders.
TRPV1 (Transient Receptor Potential Vanilloid 1): The TRPV1 receptor is a non-selective cation channel involved in pain sensation. While specific data on this compound analogs targeting TRPV1 is not detailed in the provided search results, the broader indazole scaffold has been explored for its interaction with various receptors.
CRAC (Calcium Release-Activated Calcium) Channels: CRAC channels are crucial for calcium signaling in various cell types, including immune cells. nih.gov Photoswitchable inhibitors based on other chemical scaffolds have been designed to modulate CRAC channel activity in a light-dependent manner, demonstrating a sophisticated method for controlling cellular processes. nih.gov This approach could potentially be applied to indazole-based modulators.
5-HT3 Receptors (Serotonin 3 Receptors): The 5-HT3 receptor is a ligand-gated ion channel involved in, among other things, nausea and vomiting. Indazole analogs have been evaluated as serotonin (B10506) receptor agonists. For instance, the direct 1H-indazole analog of 5-MeO-DMT was found to have low micromolar activity at 5-HT₂ₐ receptors and higher potency at 5-HT₂ₒ and 5-HT₂₋ receptors. nih.govsemanticscholar.orgnih.gov This highlights the potential for indazole-based compounds to modulate serotonergic systems. nih.govsemanticscholar.orgnih.gov
| Target | Compound Series | Key Findings | EC₅₀ Values |
|---|---|---|---|
| 5-HT₂ₐ | 1H-Indazole analog of 5-MeO-DMT | Low micromolar agonist activity. nih.govsemanticscholar.org | EC₅₀ = 203 nM (Eₘₐₓ = 70%). semanticscholar.org |
| 5-HT₂ₒ | 1H-Indazole analog of 5-MeO-DMT | Higher potency than at 5-HT₂ₐ. nih.govsemanticscholar.org | EC₅₀ = 532 nM (Eₘₐₓ = 72%). semanticscholar.org |
| 5-HT₂₋ | 1H-Indazole analog of 5-MeO-DMT | Higher potency than at 5-HT₂ₐ. nih.govsemanticscholar.org | EC₅₀ > 10 μM. semanticscholar.org |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the indazole and pyridinyl rings. SAR and SPR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Influence of Substituent Variations on Binding Affinity and Selectivity
Systematic modifications of the indazole scaffold have provided valuable insights into the structural requirements for potent and selective inhibition.
FGFR Inhibitors: For indazole-based FGFR inhibitors, the presence of a hydrogen-bonding nitrogen at the 2-position of the indazole ring is critical for activity. nih.gov In a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives, modifications at the C4-position of the indazole were explored to extend into a new binding subpocket in the ATP site of FGFR, leading to potent inhibitors. semanticscholar.org
5-HT Receptor Agonists: In a series of indazole analogs of tryptamines, the introduction of a 1-methyl group on the indazole ring significantly decreased potency at the 5-HT₂ₐ receptor compared to the unsubstituted 1H-indazole. nih.govsemanticscholar.org Further modifications, such as the introduction of a tetrahydropyridine (B1245486) moiety, led to equipotent 1H- and 1-methyl-indazole analogs at the 5-HT₂ₐ receptor, but with higher potency at 5-HT₂ₒ and 5-HT₂₋ receptors. semanticscholar.org
CDC7 Inhibitors: For 4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one analogs, medicinal chemistry efforts focused on modifying the scaffold to remove potential metabolic liabilities and improve cellular potency. nih.gov
Stereochemical Effects on Biological Potency
The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. In a series of tetrahydroindazole inhibitors of CDK2, the stereochemistry of the molecule was a critical determinant of its inhibitory potency. While specific details on the stereochemical effects for this compound analogs were not found in the provided search results, it is a general principle in medicinal chemistry that enantiomers or diastereomers of a chiral drug can exhibit significantly different pharmacological activities. For example, in a series of thieno[3,2-d]pyrimidine (B1254671) derivatives, the specific stereoisomer GDC-0941 was identified as a potent and selective inhibitor of class I PI3 kinase. nih.gov
In Vitro Cellular and Biochemical Assay Methodologies for Target Engagement
The biological effects of indazole analogs are typically investigated through a combination of cell-based and biochemical assays. These methods help to elucidate the mechanism of action, identify molecular targets, and quantify the potency of these compounds.
Cell-based assays are fundamental in assessing the antiproliferative effects of indazole derivatives. These studies utilize various human cancer cell lines to determine a compound's ability to inhibit cell growth. The half-maximal inhibitory concentration (IC₅₀) is a standard metric derived from these assays, representing the concentration of a compound that inhibits cell proliferation by 50%.
For instance, a series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activity against a panel of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells using the methyl thiazolyl tetrazolium (MTT) assay. nih.govmdpi.com One particular compound, designated as 6o, demonstrated a promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM. nih.govmdpi.comresearchgate.net Further investigation into its mechanism revealed that it induced apoptosis and affected the cell cycle, potentially through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. nih.govmdpi.comresearchgate.net
Another study on 3-amino-N-phenyl-1H-indazole-1-carboxamides showed significant antiproliferative activity across a broad range of 60 human cancer cell lines. nih.gov Two compounds from this series, 10d and 10e, were particularly potent, inhibiting the growth of many cancer cell lines at sub-micromolar concentrations, with an IC₅₀ as low as 0.0153 µM in the SR leukemia cell line. nih.gov These compounds were found to induce a cell cycle block at the G0-G1 phase. nih.gov
The antiproliferative activities of various indazole analogs are summarized in the interactive table below.
Antiproliferative Activity of Indazole Analogs in Cancer Cell Lines
| Compound/Analog Class | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 1H-indazole-3-amine derivative (6o) | K562 (Chronic Myeloid Leukemia) | MTT | 5.15 | nih.govmdpi.comresearchgate.net |
| 1H-indazole-3-amine derivative (6o) | A549 (Lung Cancer) | MTT | - | nih.govmdpi.comresearchgate.net |
| 1H-indazole-3-amine derivative (6o) | PC-3 (Prostate Cancer) | MTT | - | nih.govmdpi.comresearchgate.net |
| 1H-indazole-3-amine derivative (6o) | Hep-G2 (Hepatoma) | MTT | - | nih.govmdpi.com |
| 3-amino-N-phenyl-1H-indazole-1-carboxamide (10d) | SR (Leukemia) | NCI-60 screen | <1 (0.0153) | nih.gov |
| 3-amino-N-phenyl-1H-indazole-1-carboxamide (10e) | Various | NCI-60 screen | <1 | nih.gov |
| Mercapto acetamide-derived indazole (5k) | Hep-G2 (Hepatoma) | MTT | 3.32 | mdpi.com |
Note: A hyphen (-) indicates that while the cell line was tested, the specific IC₅₀ value for the mentioned compound was not highlighted as a lead result in the referenced literature.
To identify the specific molecular targets of these compounds, enzyme kinetics and binding assays are employed. These assays measure the direct interaction between a compound and a purified enzyme, often a protein kinase. The potency of this interaction is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki).
Analogs of this compound have been investigated as inhibitors of various kinases. For example, 1H-indazole-3-carboxamide derivatives were identified as potent inhibitors of p21-activated kinase 1 (PAK1). nih.gov The representative compound from this series, 30l, exhibited an IC₅₀ value of 9.8 nM for PAK1 and demonstrated high selectivity against a panel of 29 other kinases. nih.gov
In another study, 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivatives were evaluated for their inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs). nih.gov Compound 105 from this series was identified as a potent pan-FGFR inhibitor with IC₅₀ values of 0.9, 2.0, 2.0, and 6.1 nM for FGFR1, FGFR2, FGFR3, and FGFR4, respectively. nih.gov
The well-known multi-kinase inhibitor Pazopanib, which features an indazole core, is known to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). wikipedia.org Furthermore, some 1H-indazole derivatives have shown inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in cancer immune escape. nih.gov
The enzymatic inhibitory activities of various indazole analogs are summarized in the interactive table below.
Enzymatic Inhibitory Activity of Indazole Analogs
| Compound/Analog Class | Target Enzyme | Assay Type | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| 1H-indazole-3-carboxamide derivative (30l) | PAK1 | Kinase Assay | 9.8 | nih.gov |
| 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole (105) | FGFR1 | Kinase Assay | 0.9 | nih.gov |
| 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole (105) | FGFR2 | Kinase Assay | 2.0 | nih.gov |
| 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole (105) | FGFR3 | Kinase Assay | 2.0 | nih.gov |
| 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole (105) | FGFR4 | Kinase Assay | 6.1 | nih.gov |
| Pazopanib | VEGFR-2 | Kinase Assay | - | wikipedia.org |
| 1H-indazole derivatives (121 and 122) | IDO1 | Enzyme Assay | 720 and 770 | nih.gov |
Note: A hyphen (-) indicates that the compound is a known inhibitor, but specific IC₅₀ values were not provided in the referenced text.
Future Directions and Emerging Research Avenues for 5 6 Chloropyridin 3 Yl 1h Indazole Research
Exploration of Advanced Synthetic Strategies for Complex Molecular Architectures
The functionalization of the 5-(6-chloropyridin-3-yl)-1H-indazole core is crucial for creating diverse libraries of compounds for biological screening. While traditional methods for indazole synthesis exist, future research will likely focus on more efficient, sustainable, and innovative strategies to build complex molecular architectures that are otherwise difficult to access. nih.gov Modern synthetic organic chemistry offers a toolkit of advanced methods that can be applied to this scaffold.
Key strategies include:
C-H Bond Functionalization: Direct C-H activation and amination reactions offer a streamlined approach to modify the indazole and pyridine (B92270) rings without the need for pre-functionalized starting materials. nih.gov This allows for the late-stage diversification of the core structure, rapidly generating analogues with varied substituents.
Photoredox Catalysis: Light-mediated reactions can enable unique bond formations under mild conditions. This strategy could be employed for novel cross-coupling reactions or to introduce complex fragments onto the indazole scaffold.
Flow Chemistry: Continuous flow synthesis can improve reaction efficiency, safety, and scalability. Implementing flow processes for the synthesis of this compound derivatives would allow for the rapid and controlled production of compound libraries.
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules from three or more starting materials in a single step, enhancing synthetic efficiency. Designing novel MCRs that incorporate the indazole or pyridine moiety could lead to the discovery of entirely new chemical scaffolds based on the parent compound.
| Synthetic Strategy | Description | Potential Application to Target Scaffold |
|---|---|---|
| C-H Bond Functionalization | Directly converts C-H bonds to C-C, C-N, or C-O bonds, minimizing synthetic steps. | Introduction of alkyl, aryl, or amino groups at various positions on the indazole and pyridine rings. |
| Photoredox Catalysis | Uses light to initiate chemical reactions via single-electron transfer, enabling unique transformations. | Facilitating challenging cross-coupling reactions or radical additions to the heterocyclic core. |
| Flow Chemistry | Performs chemical reactions in a continuous flowing stream rather than in a batch process. | Automated, high-throughput synthesis of an analogue library for screening purposes. |
| Multicomponent Reactions | Combines three or more reactants in a single operation to form a product containing parts of all reactants. | Rapid assembly of highly complex molecules incorporating the this compound motif. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid, data-driven design of new molecules with desired properties. nih.govsemanticscholar.orgwiley.com These computational tools can be powerfully applied to the this compound scaffold to accelerate the discovery of new drug candidates.
Future applications of AI/ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By training ML models on existing data for indazole derivatives, researchers can build robust QSAR models. semanticscholar.org These models can predict the biological activity of virtual compounds based on their chemical structure, allowing for the prioritization of synthetic efforts on the most promising candidates. Deep Neural Networks (DNNs) have shown particular promise in improving the predictive power of QSAR models. semanticscholar.org
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. nih.gov By providing the model with the this compound scaffold as a starting point and defining desired properties (e.g., high potency, low toxicity), these algorithms can generate novel, synthetically accessible derivatives for further investigation.
ADMET Prediction: A significant challenge in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. AI models can be trained to predict these properties, helping to identify and eliminate potentially problematic compounds early in the design phase. semanticscholar.org
| AI/ML Technique | Description | Specific Goal for this compound |
|---|---|---|
| QSAR Modeling | Develops mathematical models to predict the biological activity of a compound from its molecular structure. | Predicting the inhibitory potency of new analogues against specific biological targets. |
| Generative Models (e.g., RNNs, GANs) | Algorithms that can generate new data (in this case, molecular structures) with similar characteristics to the training data. | Designing novel indazole derivatives with optimized activity and drug-like properties. |
| ADMET Prediction Models | Uses machine learning to forecast the pharmacokinetic and toxicity profiles of chemical compounds. | Prioritizing compounds with a higher probability of success in preclinical and clinical development. |
Discovery of Novel Biological Modulators beyond Current Targets
Indazole-containing compounds have been investigated as inhibitors of a range of biological targets, particularly protein kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Pim kinases. nih.govmdpi.comnih.gov However, the chemical space accessible from the this compound scaffold is vast, suggesting that its derivatives may modulate biological targets beyond those currently known.
Future research should focus on:
High-Throughput Screening (HTS): Screening a library of this compound derivatives against a broad panel of biological assays can uncover unexpected activities and novel targets.
Phenotypic Screening: This approach involves testing compounds for their effects on cell behavior or morphology without a preconceived target. A hit from a phenotypic screen can reveal novel mechanisms of action and lead to the identification of new drug targets.
Chemoproteomics: This technique uses chemical probes to identify the protein targets of a compound within a complex biological system, such as a cell lysate or living cell. This is a powerful, unbiased method for target deconvolution.
Exploring New Therapeutic Areas: Based on the known activities of other indazole derivatives against targets like trypanothione reductase in parasites, research could be expanded into infectious diseases. nih.govnih.gov Similarly, activities in areas such as inflammation and neurological disorders, where other indazoles have shown promise, could be investigated. researchgate.net
| Target Class | Rationale for Exploration | Example Targets from Literature |
|---|---|---|
| Protein Kinases | Well-established target class for indazoles; many other kinases remain to be explored. | FGFR, Pim kinases, Polo-like kinase 4 (PLK4). nih.govmdpi.comnih.gov |
| Epigenetic Enzymes | Modulators of epigenetic enzymes are of high interest in oncology and other diseases. | Histone deacetylases (HDACs), methyltransferases. |
| Parasitic Enzymes | Indazole scaffolds have shown activity against protozoan parasites. | Trypanothione reductase (TryR). nih.govnih.gov |
| G-Protein Coupled Receptors (GPCRs) | A large and diverse family of drug targets involved in numerous physiological processes. | Serotonin (B10506) receptors, dopamine receptors. |
Development of this compound as Chemical Probes for Biological Systems
A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a biological system. The this compound scaffold can serve as an excellent starting point for the rational design of such probes.
The development of chemical probes would involve:
Affinity and Selectivity Optimization: The parent compound would first need to be optimized to ensure it binds to the desired target with high affinity and selectivity over other proteins.
Incorporation of Reporter Tags: To visualize or capture the target protein, the optimized indazole derivative would be functionalized with a reporter tag. This could be a fluorescent dye for microscopy applications, a biotin tag for affinity purification and target identification, or a clickable alkyne/azide group for bioorthogonal chemistry.
Design of Photoaffinity Probes: For covalent capture of the target protein, a photoreactive group (e.g., a diazirine or benzophenone) can be incorporated into the molecule. Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner, facilitating unambiguous target identification.
The creation of well-characterized chemical probes based on this compound would provide invaluable tools for the broader scientific community to investigate the biology of its targets.
| Probe Type | Required Modification | Purpose |
|---|---|---|
| Fluorescent Probe | Attachment of a fluorophore (e.g., fluorescein, rhodamine). | To visualize the subcellular localization of the target protein via microscopy. |
| Affinity Probe | Attachment of an affinity tag (e.g., biotin). | To isolate the target protein and its binding partners from a complex mixture for identification by mass spectrometry. |
| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., diazirine). | To create a covalent bond between the probe and its target upon UV light exposure, enabling robust target identification. |
Q & A
Q. What are the optimal synthetic routes for 5-(6-chloropyridin-3-yl)-1H-indazole, and how can intermediates be characterized?
The synthesis of this compound can be adapted from protocols used for structurally related compounds. For example, 6-chloropyridin-3-yl intermediates are often synthesized via nucleophilic substitution or coupling reactions. In one approach, 6-chloro-3-chloromethylpyridine is converted into hydrazide intermediates, which are then cyclized with appropriate reagents to form the indazole core . Characterization of intermediates should include LCMS (e.g., m/z 604 [M+H]+) and HPLC (retention time ~0.89–1.50 minutes under TFA-modified conditions) to confirm purity and structural integrity .
Q. What analytical methods are recommended for verifying the identity and purity of this compound?
Key analytical techniques include:
- LCMS : To confirm molecular weight (e.g., observed m/z values matching theoretical calculations) .
- HPLC with UV detection : For purity assessment (e.g., retention time consistency under QC-SMD-TFA05 conditions) .
- NMR spectroscopy : To resolve structural ambiguities, particularly distinguishing regioisomers or confirming substitution patterns on the indazole and pyridine rings .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of this compound derivatives for target-specific applications?
Density-functional theory (DFT) calculations can optimize the compound’s geometry and predict electronic properties, such as charge distribution at the chloropyridine moiety, which influences binding to biological targets . For example, in silico docking studies (using tools like MOE) can model interactions with enzymes like 5-HT4 receptors or PI3Kδ, as demonstrated for structurally similar indazole derivatives . These methods help prioritize derivatives for synthesis and reduce experimental trial-and-error.
Q. What strategies address contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Discrepancies may arise from metabolic instability or poor bioavailability. To resolve this:
- Conduct stability assays in simulated biological fluids (e.g., plasma, liver microsomes) to identify degradation products. For instance, metabolites of analogous chloropyridinyl compounds (e.g., imidacloprid derivatives) undergo hydroxylation or dechlorination, which can be tracked via LCMS .
- Use prodrug approaches or formulation optimization (e.g., encapsulation in liposomes) to enhance pharmacokinetic profiles .
Q. How can regioselectivity challenges during functionalization of the indazole ring be mitigated?
Regioselective modifications (e.g., at the N1 or N2 position of indazole) require careful control of reaction conditions. For example:
Q. What are the key structure-activity relationship (SAR) insights for this compound derivatives?
SAR studies on analogous compounds reveal:
- The chloropyridine group enhances binding to hydrophobic pockets in target proteins (e.g., kinase domains).
- Substitution at the indazole N1 position with electron-withdrawing groups (e.g., sulfonyl) improves metabolic stability but may reduce solubility .
- Triazole or thiadiazine hybrids (e.g., 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives) exhibit enhanced antibacterial or anticonvulsant activity, suggesting modular design potential .
Methodological Notes
- Synthetic Optimization : Pilot reactions should use small-scale (<1 mmol) conditions to screen solvents (e.g., DMF, ethanol) and catalysts (e.g., Pd(PPh3)4) for yield improvement .
- Data Validation : Cross-validate computational predictions with experimental assays (e.g., enzyme inhibition IC50 measurements) to ensure reliability .
- Contradiction Resolution : Replicate conflicting studies under standardized conditions (e.g., pH, temperature) and use high-purity reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
